2-Ethyl-3-oxo-4-isoindolinecarboxylic acid
Description
Historical Perspectives and Evolution of Isoindoline (B1297411) Synthesis
The exploration of isoindoline chemistry dates back over a century, with the parent isoindole being a known benzopyrrole ring system. organic-chemistry.org The fully reduced form, isoindoline, has been the subject of numerous synthetic endeavors. organic-chemistry.org Early methods for preparing isoindoline were often lengthy and resulted in low yields. For instance, the electrolytic or chemical reduction of phthalimide (B116566) and the cyclization of α,α′-dibromo-xylene were among the initial strategies, but these methods typically yielded less than 50% of the desired product. Another historical approach involved the hydrogenation of phthalonitrile, which also presented challenges in reproducibility and product isolation.
Over the years, synthetic methodologies have evolved significantly. Modern techniques offer more efficient and practical routes to isoindoline derivatives. These include intramolecular Diels-Alder reactions, which have proven to be a powerful tool for constructing the isoindolinone moiety. organic-chemistry.org Additionally, transition metal-catalyzed reactions, such as those involving palladium and rhodium, have enabled the synthesis of isoindolinones through C-H bond activation and carbonylation, offering high yields and broad substrate scope. researchgate.net The development of one-pot syntheses and the use of novel catalytic systems continue to expand the accessibility and diversity of the isoindoline chemical space. organic-chemistry.org
Significance of Isoindoline Scaffolds in Modern Organic Synthesis and Materials Science
The isoindoline scaffold is a privileged structure in medicinal chemistry and materials science due to its presence in a wide array of biologically active compounds and functional materials. nih.govmdpi.com Derivatives of isoindoline exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antihypertensive properties. mdpi.com Notably, several clinically approved drugs feature the isoindoline core, highlighting its therapeutic importance. mdpi.com
In the realm of materials science, isoindoline-based compounds have found applications as pigments and fluorescent materials. organic-chemistry.org For example, Pigment Yellow 139, a 1,3-disubstituted isoindoline derivative, is a high-performance pigment. organic-chemistry.org The unique photophysical properties of certain isoindoles make them suitable for use as red to near-infrared fluorophores. organic-chemistry.org The versatility of the isoindoline framework allows for the synthesis of complex molecular architectures with tailored electronic and optical properties, making it a valuable building block for the development of advanced materials.
Structural Classification and Nomenclature of Substituted Isoindoline Derivatives
Isoindoline is a heterocyclic organic compound with the molecular formula C₈H₉N. nih.gov Its structure consists of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, where the nitrogen atom is at the 2-position. nih.gov The nomenclature of substituted isoindoline derivatives follows the systematic rules of organic chemistry.
The parent structure is named 2,3-dihydro-1H-isoindole. nih.gov Substituents are indicated by their position on the ring system. For instance, in the case of the subject compound of this article, "2-Ethyl" signifies an ethyl group attached to the nitrogen atom at position 2. The "3-oxo" designation indicates a carbonyl group at position 3 of the isoindoline ring, forming a lactam. The "4-isoindolinecarboxylic acid" part of the name denotes a carboxylic acid group attached to the carbon atom at position 4 of the isoindoline core.
Isoindoline derivatives can be broadly classified based on the substitution pattern and oxidation state of the heterocyclic ring. Common classes include:
Isoindolines: The fully reduced form.
Isoindolinones (or phthalimidines): Containing one carbonyl group in the five-membered ring.
Phthalimides: Containing two carbonyl groups at positions 1 and 3.
The specific substitution on the benzene ring and the nitrogen atom gives rise to a vast library of derivatives with diverse properties and applications.
| Compound Class | Core Structure | Key Features |
| Isoindoline | Fused benzene and pyrrolidine (B122466) rings | Fully saturated heterocyclic ring |
| Isoindolinone | Fused benzene and pyrrolidone rings | One carbonyl group in the heterocycle |
| Phthalimide | Fused benzene and pyrrolidine-dione rings | Two carbonyl groups in the heterocycle |
Contextualization of 2-Ethyl-3-oxo-4-isoindolinecarboxylic acid within the Broader Isoindoline Chemical Space
This compound is a specific derivative belonging to the isoindolinone class. Its structure features an ethyl group on the nitrogen atom, an oxo group at the 3-position, and a carboxylic acid group at the 4-position of the aromatic ring. sigmaaldrich.com
While extensive research on this specific molecule is not widely available in public literature, its structural motifs suggest its potential as a valuable building block in organic synthesis and medicinal chemistry. The presence of the carboxylic acid group provides a handle for further chemical modifications, such as amide bond formation, allowing for the construction of more complex molecules. wiley-vch.de Carboxylic acids are known to be important functional groups in many biologically active compounds. wiley-vch.de
The isoindolinone core itself is a well-established pharmacophore found in numerous drugs. mdpi.com The ethyl substitution on the nitrogen atom can influence the compound's lipophilicity and metabolic stability, which are crucial parameters in drug design. The position of the carboxylic acid on the aromatic ring can also impact its biological activity and physical properties.
The synthesis of such a molecule would likely involve the construction of the isoindolinone ring system followed by or concurrent with the introduction of the ethyl and carboxylic acid functionalities. General methods for the synthesis of N-substituted isoindolinones often involve the reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehydes with amines. organic-chemistry.org
In the broader context of the isoindoline chemical space, this compound represents a synthetically accessible molecule with potential for further exploration. Its combination of a proven pharmacophore (isoindolinone) and a reactive functional group (carboxylic acid) makes it an interesting candidate for the development of new therapeutic agents and functional materials. Further research into its synthesis, properties, and applications is warranted to fully understand its potential.
| IUPAC Name | CAS Number | Molecular Formula | Molecular Weight |
| This compound | 904459-84-3 | C₁₁H₁₁NO₃ | 205.21 g/mol |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-3-oxo-1H-isoindole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-12-6-7-4-3-5-8(11(14)15)9(7)10(12)13/h3-5H,2,6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMIDQFSQCNVRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2=C(C1=O)C(=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthetic Analysis and Synthetic Methodologies for 2 Ethyl 3 Oxo 4 Isoindolinecarboxylic Acid
Fundamental Principles of Retrosynthetic Disconnection for the Isoindoline (B1297411) Core
Retrosynthetic analysis is a method used in organic synthesis planning where a target molecule is transformed into progressively simpler structures, known as precursors. jetir.org This process involves breaking bonds, or "disconnections," which correspond to the reverse of known chemical reactions. jetir.orgsigmaaldrich.com The goal is to ultimately arrive at simple, readily available starting materials. jetir.org
For the isoindolinone core, a bicyclic system featuring a fused γ-lactam and a benzene (B151609) ring, several key disconnections can be considered:
C-N Bond Disconnection: The most common retrosynthetic step for amides and lactams is the disconnection of the carbon-nitrogen bond. For the isoindolinone ring, this disconnection points towards precursors such as a 2-acylbenzoic acid derivative and an amine.
C-C Bond Disconnection: Breaking a carbon-carbon bond on the pyrrolidine (B122466) ring can lead to various strategies, including those that form the five-membered ring through cyclization of a substituted benzamide.
Aromatic Ring Formation Disconnection: In more complex scenarios, the benzene ring itself can be disconnected, suggesting cycloaddition reactions like the Diels-Alder reaction as a potential synthetic strategy.
Applying these principles to 2-Ethyl-3-oxo-4-isoindolinecarboxylic acid , the most logical primary disconnection is of the lactam C-N bond. This suggests that the final step in the synthesis could be the formation of the lactam ring. A highly plausible forward reaction is the selective reduction of a phthalimide (B116566) precursor. This leads to the key intermediate, 4-carboxy-N-ethylphthalimide .
A further disconnection on this phthalimide intermediate, breaking the two imide C-N bonds, logically points to the reaction between trimellitic anhydride (B1165640) (3-carboxyphthalic anhydride) and ethylamine (B1201723) . Trimellitic anhydride is a commercially available and logical starting material for this synthesis.
Strategies for the Formation of the Isoindoline Ring System
The isoindolinone scaffold is a privileged structure found in numerous natural products and pharmaceutically active compounds. wikipedia.org Consequently, a diverse array of synthetic methodologies has been developed for its construction.
Ring-closure reactions represent the most direct and classical approach to the isoindolinone core. A prominent method involves the condensation of phthalic anhydride derivatives with primary amines. jetir.orglibretexts.org The reaction initially forms a phthalamic acid intermediate, which then undergoes dehydrative cyclization to yield the corresponding N-substituted phthalimide. libretexts.orglibretexts.org
For the specific synthesis of the target molecule, this strategy is highly applicable:
Reaction of Trimellitic Anhydride with Ethylamine: Trimellitic anhydride reacts with ethylamine to form N-ethyl-phthalamic acid-4-carboxylic acid. libretexts.orgasianpubs.orgresearchgate.net
Dehydrative Cyclization: Subsequent heating of the phthalamic acid intermediate induces cyclization via dehydration to afford 4-carboxy-N-ethylphthalimide. libretexts.org
Selective Reduction: The final step is the selective reduction of one of the two carbonyl groups of the phthalimide ring. Reagents such as sodium borohydride (B1222165), often following initial formation of a hydroxylactam, or catalytic hydrogenation can be employed for this transformation to yield the desired isoindolinone. nih.govrsc.org The interchangeability of the phthaloyl group and the isoindolinone group is a known strategy, where the isoindolinone can be seen as a partial reduction product of the corresponding phthalimide. rsc.org
Other ring-closure strategies include the intramolecular cyclization of ortho-substituted benzamides or benzylamines.
| Reaction Type | Precursors | Conditions | Product | Reference(s) |
| Condensation/Cyclization | Phthalic Anhydride, Primary Amine | Heating, often in a solvent like acetic acid | N-Substituted Phthalimide | jetir.orglibretexts.org |
| Reductive Cyclization | 2-Cyanobenzaldehyde, Ketones | K₂CO₃ catalysis | 3-Substituted Isoindolinones | nih.gov |
| Reductive C-N Coupling | 2-Carboxybenzaldehyde (B143210), Amines | Pt nanowires, H₂ (1 bar) | N-Substituted Isoindolinones | nih.gov |
The Diels-Alder reaction, a [4+2] cycloaddition, provides a powerful method for constructing the six-membered ring of the isoindoline system, often leading to complex polycyclic structures. wikipedia.org This strategy typically involves the reaction of an isoindole, often generated in situ, which acts as the diene, with a suitable dienophile. wikipedia.org The initial cycloadducts can then be further transformed, for example through aromatization, to yield the final isoindoline derivatives. wikipedia.org While a powerful tool for creating complex isoindoline-containing molecules, this method is less direct for preparing a simple substituted derivative like the target compound compared to ring-closure strategies starting from phthalic anhydride.
In recent decades, transition metal catalysis has emerged as a versatile tool for synthesizing isoindolinones. prepchem.com These methods often feature high efficiency and functional group tolerance. Common approaches include:
Palladium-Catalyzed Reactions: Palladium catalysts are widely used for C-H activation and carbonylation reactions. For instance, the carbonylation of benzylamines or the coupling of o-halobenzamides with carbon monoxide sources can efficiently construct the isoindolinone ring. prepchem.com
Rhodium-Catalyzed Reactions: Rhodium catalysts can facilitate the [4+1] annulation of benzamides and alkenes, providing a route to various isoindolinones. prepchem.com
Copper-Catalyzed Reactions: Copper-catalyzed C-H functionalization of 2-alkyl-N-substituted benzamides offers an efficient pathway to functionalized isoindolinones. prepchem.com
These methods provide alternative routes to the isoindolinone core but may require more specialized starting materials and catalysts compared to the classical ring-closure approach from trimellitic anhydride for this specific target.
| Catalyst System | Reaction Type | Starting Materials | Reference(s) |
| Palladium (Pd) | C-H Carbonylation | Benzylamines, CO source | prepchem.com |
| Rhodium (Rh) | [4+1] Annulation | Benzamides, Alkenes | prepchem.com |
| Copper (Cu) | C-H Functionalization | 2-Alkyl-N-substituted benzamides | prepchem.com |
| Nickel (Ni) | Carbonylative Cyclization | 2-Iodobenzamides, Isocyanates | prepchem.com |
The synthesis of isoindoline derivatives can also be accomplished through pathways that involve a final aromatization step. A notable example is the intramolecular Diels-Alder reaction followed by an aromatization sequence to form the isoindolinone core. Furthermore, rearrangement reactions, such as the acid-catalyzed Meyer-Schuster rearrangement of specific isoindolinone-based propargylic alcohols, can be utilized to generate 3,3-disubstituted isoindolinones.
Direct Synthesis and Functionalization Approaches for this compound
While various general strategies exist for forming the isoindolinone ring, the most direct and logical synthesis for This compound involves a two-step sequence starting from a commercially available precursor.
Step 1: Synthesis of 4-carboxy-N-ethylphthalimide
The initial step involves the reaction of trimellitic anhydride with ethylamine. libretexts.orgasianpubs.orgresearchgate.net This reaction proceeds via nucleophilic attack of the amine on one of the anhydride carbonyls, leading to the formation of a phthalamic acid intermediate. Subsequent heating promotes an intramolecular condensation, releasing a molecule of water to form the stable five-membered imide ring of 4-carboxy-N-ethylphthalimide . A similar synthesis is reported for the preparation of 4-carboxy-N-(p-carboxyphenyl)phthalimide from trimellitic anhydride and p-aminobenzoic acid, achieving a 75% yield.
Step 2: Selective Reduction to this compound
The final and key transformation is the selective reduction of one of the two imide carbonyl groups in 4-carboxy-N-ethylphthalimide. This must be done without reducing the second carbonyl group or the carboxylic acid functionality. The reduction of N-substituted phthalimides to the corresponding isoindolinones is a known transformation. nih.gov
One common method involves the use of reducing agents like sodium borohydride (NaBH₄). This reduction often proceeds via a 3-hydroxyisoindolin-1-one (hydroxylactam) intermediate, which can then be deoxygenated. rsc.org Another powerful reagent for the reduction of phthalimides to isoindolines is diborane (B8814927) (B₂H₆); however, careful control of stoichiometry and reaction conditions would be crucial to achieve partial reduction to the isoindolinone. nih.gov Catalytic hydrogenation over specific catalysts is another potential method, though selectivity can be a challenge. The choice of solvent and temperature is critical to favor the formation of the isoindolinone over the fully reduced isoindoline.
Introduction of the 2-Ethyl Moiety: Regioselective Alkylation and Amination Strategies
The incorporation of the N-ethyl group is a critical step in the synthesis. This can be achieved either by direct N-alkylation of a pre-formed 4-carboxyisoindolinone or, more commonly, by employing ethylamine as a key building block in the ring-forming reaction.
One of the most direct and efficient methods involves the reductive C-N coupling and subsequent intramolecular amidation of a 2-carboxybenzaldehyde derivative with a primary amine. organic-chemistry.org In the context of the target molecule, a suitably protected 2-formyl-3-benzoic acid could be reacted with ethylamine. For instance, various N-substituted isoindolinones have been synthesized in excellent yields through this approach using ultrathin Pt nanowires as catalysts under hydrogen. organic-chemistry.org
Another prevalent strategy is the reaction of primary amines with (Z)-3-Alkylideneisobenzofuran-1(3H)-ones (phthalides). This method has been optimized using ultrasonic assistance to produce 3-hydroxyisoindolin-1-ones, which can be further processed. nih.gov The use of ethylamine in this reaction would directly install the desired 2-ethyl moiety.
Table 1: Selected Amination Strategies for N-Substituted Isoindolinone Synthesis
| Precursor | Reagent | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2-Carboxybenzaldehyde | Primary Amines | Pt nanowires, H₂ (1 bar) | N-Substituted Isoindolinones | organic-chemistry.org |
| (Z)-3-Alkylideneisobenzofuran-1(3H)-one | Primary Amines | Iso-propanol, 50 °C, Ultrasonic irradiation | 3-Hydroxy-N-Substituted Isoindolinones | nih.gov |
| 2-Halobenzoyl Chlorides | α-Aminoboronate Salts | Cu-catalyst | N-Substituted Isoindolinones | organic-chemistry.org |
Formation of the 3-oxo Group: Oxidation and Cyclization Methods
The 3-oxo group is an intrinsic feature of the isoindolinone lactam ring. Its formation is concurrent with the cyclization step that constructs the heterocyclic core. A multitude of cyclization strategies have been developed, often leveraging transition-metal catalysis.
Cyclization Methods:
Palladium-Catalyzed C-H Cyclization : Intramolecular dehydrogenative C(sp³)–H amidation of 2-benzyl-N-mesylbenzamides provides a direct route to isoindolinones. nih.gov A notable advantage of using a Pd/C catalyst is that the reaction can proceed smoothly without the need for stoichiometric oxidants. nih.govresearchgate.net
Rhodium/Copper Co-catalyzed Annulation : N-methoxy benzamides can react with saturated ketones via a bimetallic tandem catalytic system to yield isoindolinones. This process involves Cu-catalyzed dehydrogenation and Rh-catalyzed C-H functionalization. researchgate.net
Ruthenium-Catalyzed Cyclotrimerization : A highly regioselective method involves the [2+2+2] cyclotrimerization of amide-tethered diynes with monosubstituted alkynes, catalyzed by ruthenium complexes like [Cp*RuCl(cod)]. This approach builds the substituted aromatic ring and the lactam simultaneously. ucl.ac.uk
Oxidation Methods: Alternatively, the 3-oxo group can be introduced by the oxidation of a pre-formed isoindoline ring. A dioxane-mediated aerobic oxidation of isoindolines has been shown to be a chemoselective method for preparing N-alkyl and N-aryl isoindolinones. This late-stage oxidation is advantageous as it can avoid racemization at adjacent chiral centers. documentsdelivered.com The oxidation of indoles using reagents like oxone in the presence of halide catalysts is a well-established green chemistry protocol that could be adapted for related heterocyclic systems. researchgate.netnih.gov
Installation of the 4-Carboxylic Acid Functionality
The installation of the carboxylic acid at the C4 position of the isoindolinone ring presents a significant synthetic challenge. This functionality is typically introduced by starting with a pre-functionalized aromatic precursor rather than by late-stage functionalization of the isoindolinone core, which can be difficult and lack regioselectivity.
The most viable strategy involves using a derivative of trimellitic acid (benzene-1,2,4-tricarboxylic acid) or its anhydride. For example, reacting trimellitic anhydride with ethylamine would form a mixture of regioisomeric phthalimic acids. The desired isomer, where the amidation has occurred at the anhydride carbonyls ortho and meta to the free carboxylic acid, could then be selectively reduced and cyclized to form the target molecule.
Analogous syntheses provide a blueprint for this approach. For instance, highly substituted isoquinolone-4-carboxylic acids have been successfully synthesized via a multi-component Ugi reaction followed by a copper-catalyzed domino cyclization, starting from 2-halobenzoic acids. rug.nl This demonstrates the feasibility of carrying a carboxylic acid group through a multi-step sequence to construct a related heterocyclic system. Similarly, processes for preparing substituted isoindoline-1,3-diones often start from functionalized phthalic acids, such as 4-hydroxyphthalic acid, which is then elaborated through nitration and reduction before cyclization. google.com These examples underscore the principle of beginning with a starting material that already bears the crucial carboxylic acid moiety or a suitable protected precursor.
Optimized Reaction Conditions and Yield Enhancement in the Synthesis of this compound
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. For the synthesis of isoindolinones, key parameters include the choice of catalyst, solvent, temperature, and additives. While specific optimization data for this compound is not available, general principles from related syntheses can be applied.
In transition metal-catalyzed C-H activation and cyclization reactions, the choice of metal and ligand is paramount. nih.gov Palladium, rhodium, ruthenium, and copper catalysts are commonly employed. nih.govorganic-chemistry.orgresearchgate.netucl.ac.uk For instance, in the palladium-catalyzed synthesis of indolines, the N-heterocyclic carbene (NHC) ligand IBioxMe₄ was identified as optimal for minimizing side products. researchgate.net Solvents also play a critical role; cyclopentyl methyl ether (CPME) and m-xylene (B151644) have proven effective in specific Pd-catalyzed reactions. researchgate.net
For ruthenium-catalyzed [2+2+2] cyclotrimerizations to form isoindolinones, the reaction was tolerant of moisture and worked well in the non-chlorinated solvent 1,2-dichloroethane (B1671644) (DCE), with Cp*RuCl(cod) as the catalyst. ucl.ac.uk The use of ultrasonic irradiation has been shown to significantly accelerate the reaction between phthalides and amines, allowing for lower temperatures and shorter reaction times while achieving excellent yields. nih.gov
Table 2: Examples of Optimized Conditions for Isoindolinone Synthesis
| Catalytic System | Substrates | Solvent | Key Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Pd/C (10 mol%) | 2-benzyl-N-mesylbenzamide | Toluene | K₂CO₃ (20 mol%), 150 °C | 93% | nih.gov |
| Cp*RuCl(cod) (5 mol%) | Amide-tethered diyne + alkyne | DCE | 60 °C | 66-83% | ucl.ac.uk |
| Pt nanowires | 2-Carboxybenzaldehyde + Amine | Toluene | H₂ (1 bar), 100 °C | >99% | organic-chemistry.org |
Stereoselective Synthesis of Chiral Isoindolinecarboxylic Acids (if applicable)
The target molecule, this compound, is achiral. However, the isoindolinone scaffold is frequently found in chiral molecules, and developing stereoselective syntheses is a major focus of research. These methods typically install a stereocenter at the C3-position (or C1 in IUPAC nomenclature for isoindoline). Such strategies could be applied to synthesize chiral analogs of the target compound.
Asymmetric Catalytic Methods:
Aza-Wacker-type Cyclization : An asymmetric aerobic aza-Wacker-type cyclization of 2-substituted styrenyl N-alkoxybenzamides, catalyzed by a chiral pyridine–oxazoline ligand system with Pd(TFA)₂, can generate isoindolinones with a fully substituted carbon stereocenter at the C3 position with high enantiomeric excess (up to 94% ee). thieme-connect.com
Chiral Brønsted Acid Catalysis : The organocatalytic asymmetric addition of nucleophiles (like thiols or indoles) to N-acyl ketimines, generated in situ from 3-hydroxyisoindolinones, is a powerful method. researchgate.netrsc.org Using a chiral phosphoric acid catalyst, N(acyl),S-acetals with a tetrasubstituted stereocenter can be formed in high yields and enantioselectivities (up to 98.5:1.5 e.r.). researchgate.netrsc.org
Asymmetric Organocatalytic Mannich Reaction : The reaction of an α-amido sulfone derived from 2-formyl benzoate (B1203000) with nucleophiles like acetylacetone, in the presence of a Takemoto's bifunctional organocatalyst, can produce chiral isoindolinone-pyrazole hybrids with high enantiomeric excess (89% ee). mdpi.com
These methodologies highlight the potential to synthesize chiral derivatives of isoindolinecarboxylic acids, which could be of significant interest for pharmaceutical applications.
Table 3: Examples of Stereoselective Isoindolinone Synthesis
| Method | Catalyst/Ligand | Nucleophile/Substrate | Chirality | Enantioselectivity | Reference |
|---|---|---|---|---|---|
| Aza-Wacker Cyclization | Chiral Pyridine–Oxazoline–Pd(TFA)₂ | N-Alkoxybenzamides | C3-Quaternary Center | up to 94% ee | thieme-connect.com |
| Brønsted Acid Catalysis | Chiral Phosphoric Acid | 3-Hydroxyisoindolinone + Thiol | C3-N(acyl),S-acetal | up to 98.5:1.5 e.r. | researchgate.netrsc.org |
| Mannich Reaction | Takemoto's Catalyst | α-Amido Sulfone + Acetylacetone | C3-Pyrazolyl | 89% ee | mdpi.com |
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the chemical environment of each proton and carbon atom, a complete connectivity map can be assembled.
High-Resolution ¹H NMR for Proton Environment Analysis
The ¹H NMR spectrum of 2-Ethyl-3-oxo-4-isoindolinecarboxylic acid is expected to show distinct signals corresponding to each unique proton environment. The anticipated chemical shifts (δ) are influenced by factors such as electronegativity of adjacent atoms and magnetic anisotropy of the aromatic system.
The protons of the N-ethyl group would appear as a characteristic triplet and quartet. The methyl (CH₃) protons, being further from the electronegative nitrogen atom, would resonate upfield as a triplet, while the methylene (B1212753) (CH₂) protons, directly attached to the nitrogen, would be deshielded and appear as a downfield quartet. libretexts.org The benzylic-type methylene protons (C1-H₂) of the isoindolinone ring are expected to appear as a singlet, shifted downfield due to the influence of the adjacent aromatic ring and the lactam carbonyl group. researchgate.net
The three protons on the aromatic ring would present as a complex multiplet system. Given the substitution pattern, they would likely show distinct signals with coupling patterns indicative of their ortho, meta, and para relationships. researchgate.net The carboxylic acid proton is highly deshielded and would typically appear as a broad singlet at a very downfield chemical shift, often above 10-12 ppm. libretexts.org Its signal intensity may vary, and it is readily exchangeable with deuterium (B1214612) oxide (D₂O).
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Carboxylic Acid (-COOH) | > 12.0 | Broad Singlet | N/A |
| Aromatic (Ar-H) | 7.5 - 8.2 | Multiplet | ~7-8 (ortho), ~1-3 (meta) |
| Isoindolinone Methylene (-CH₂-) | ~4.5 | Singlet | N/A |
| N-Ethyl Methylene (-NCH₂CH₃) | ~3.5 | Quartet | ~7 |
¹³C NMR for Carbon Skeleton Elucidation
The ¹³C NMR spectrum provides information on all carbon atoms in the molecule, including quaternary carbons. The chemical shifts are highly indicative of the carbon's hybridization and electronic environment.
Two carbonyl carbons would be present at the most downfield region of the spectrum (>165 ppm). The carboxylic acid carbonyl is typically found around 165-185 ppm, while the lactam carbonyl of the isoindolinone ring would also be in a similar downfield region. libretexts.orgoregonstate.edu The aromatic carbons would resonate in the typical range of 120-150 ppm. The carbon bearing the carboxylic acid group and the carbon fused to the lactam ring would be quaternary and appear at the lower field end of this range. acs.org
The sp³ hybridized carbons would appear in the upfield region. The methylene carbon of the N-ethyl group, being attached to nitrogen, would be found around 40-50 ppm. The benzylic-type methylene carbon of the isoindolinone ring would be in a similar range. pressbooks.pub The methyl carbon of the ethyl group would be the most shielded, appearing at the most upfield position, typically around 10-20 ppm. libretexts.org
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Lactam Carbonyl (C=O) | ~170 |
| Carboxylic Acid Carbonyl (C=O) | ~168 |
| Aromatic Carbons (Ar-C) | 125 - 145 |
| Isoindolinone Methylene (-CH₂-) | ~50 |
| N-Ethyl Methylene (-NCH₂CH₃) | ~40 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To definitively assign the proton and carbon signals and establish the molecular connectivity, a suite of 2D NMR experiments is essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. libretexts.org A key correlation would be observed between the N-ethyl methylene quartet and the methyl triplet. It would also help to trace the connectivity between the adjacent protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs. columbia.edulibretexts.org It would unambiguously link each proton signal from the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, for instance, confirming the assignment of the N-ethyl CH₂ and CH₃ groups.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. nanalysis.com NOESY can be used to confirm the substitution pattern on the aromatic ring by observing spatial correlations between, for example, the isoindolinone methylene protons and a specific aromatic proton.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
The spectrum of this compound would be dominated by strong absorptions from the two carbonyl groups. The carboxylic acid C=O stretch typically appears as an intense band between 1760-1690 cm⁻¹. orgchemboulder.com Due to hydrogen bonding in the solid state or concentrated solutions, this peak is often broad. spectroscopyonline.com The γ-lactam carbonyl stretch is expected in the region of 1700-1660 cm⁻¹. researchgate.net
A very prominent and broad O-H stretching band from the carboxylic acid group is anticipated in the region of 3300-2500 cm⁻¹, which would overlap with the sharper C-H stretching absorptions. libretexts.orgorgchemboulder.com The aromatic C-H stretches would appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl and methylene groups would be observed just below 3000 cm⁻¹. Other diagnostic peaks include the aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region and the C-O stretch of the carboxylic acid around 1320-1210 cm⁻¹. spectroscopyonline.com
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |
|---|---|---|
| Carboxylic Acid O-H | 3300 - 2500 | Very broad, strong |
| Aromatic C-H | 3100 - 3000 | Medium to weak |
| Aliphatic C-H | 2980 - 2850 | Medium |
| Carboxylic Acid C=O | 1725 - 1700 | Strong, potentially broad |
| Lactam C=O | 1700 - 1660 | Strong |
| Aromatic C=C | 1600 - 1450 | Medium to weak |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight of a compound and offers insights into its structure through analysis of its fragmentation patterns.
The molecular formula of this compound is C₁₁H₁₁NO₃, with a molecular weight of approximately 205.21 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) at m/z = 205 would be expected.
The fragmentation of aromatic carboxylic acids often involves the loss of hydroxyl (-OH, M-17) and the entire carboxyl group (-COOH, M-45), leading to prominent peaks at m/z = 188 and m/z = 160, respectively. youtube.comwhitman.edu Further fragmentation could involve the loss of the ethyl group (-CH₂CH₃, M-29) from the nitrogen, or cleavage of the lactam ring. The presence of a nitrogen atom means the molecular ion will have an odd mass, following the nitrogen rule.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation
High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous confirmation of the elemental composition. For C₁₁H₁₁NO₃, the calculated exact mass is 205.0739. An experimentally determined mass that matches this value to within a few parts per million (ppm) would provide definitive evidence for the molecular formula of the compound.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Identity | Description |
|---|---|---|
| 205 | [C₁₁H₁₁NO₃]⁺˙ | Molecular Ion (M⁺) |
| 188 | [M - OH]⁺ | Loss of hydroxyl radical from carboxylic acid |
| 177 | [M - C₂H₄]⁺˙ | McLafferty-type rearrangement from ethyl group |
| 160 | [M - COOH]⁺ | Loss of carboxyl group |
X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional atomic arrangement of a crystalline solid. This method can provide definitive information on bond lengths, bond angles, and the conformation of the this compound molecule. Furthermore, it reveals the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the physical properties of the solid.
A search of crystallographic databases indicates that the crystal structure of this compound has not been publicly reported. Therefore, specific data on its unit cell dimensions, space group, and intermolecular interactions are not available. However, analysis of structurally similar compounds suggests that the carboxylic acid and lactam carbonyl groups would be primary sites for hydrogen bonding, likely forming dimers or extended networks in the solid state.
Illustrative Data Table: Hypothetical Crystallographic Data (Note: This table is for illustrative purposes as specific experimental data is unavailable.)
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| β (°) | 95.5 |
| Volume (ų) | 1035 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.31 |
Chromatographic Techniques for Purity Assessment and Isomeric Separation
Chromatographic techniques are essential for the separation, identification, and quantification of components in a mixture. For a compound like this compound, these methods are critical for assessing its purity and separating it from any potential isomers or impurities generated during its synthesis.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds. The development of a robust HPLC method for this compound would be crucial for its quality control. A reversed-phase HPLC method would likely be the most suitable approach, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase.
While a specific, validated HPLC method for this compound is not described in the literature, general principles of method development for similar aromatic carboxylic acids can be applied. The mobile phase would typically consist of an aqueous component (often with a buffer to control the ionization of the carboxylic acid) and an organic modifier like acetonitrile (B52724) or methanol. Detection would most likely be performed using a UV detector, leveraging the aromatic nature of the isoindoline (B1297411) core.
Illustrative Data Table: Hypothetical HPLC Method Parameters (Note: This table is for illustrative purposes as specific experimental data is unavailable.)
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. Due to the low volatility of this compound, direct analysis by GC-MS is not feasible. However, the compound can be chemically modified through derivatization to increase its volatility. A common derivatization strategy for carboxylic acids is esterification, for example, by reaction with an alcohol in the presence of an acid catalyst to form the corresponding ester (e.g., the methyl or ethyl ester). colostate.edu
Once derivatized, the volatile analogue could be analyzed by GC-MS. The gas chromatograph would separate the derivative from other volatile components of the sample, and the mass spectrometer would provide a mass spectrum that can be used for identification.
A literature search did not yield any specific GC-MS methods for the analysis of derivatized this compound. The development of such a method would involve optimizing the derivatization reaction and the GC temperature program to achieve good chromatographic separation.
Illustrative Data Table: Hypothetical GC-MS Parameters for a Methyl Ester Derivative (Note: This table is for illustrative purposes as specific experimental data is unavailable.)
| Parameter | Condition |
|---|---|
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Ion Source Temp | 230 °C |
| MS Quadrupole Temp | 150 °C |
Reactivity and Reaction Mechanisms of 2 Ethyl 3 Oxo 4 Isoindolinecarboxylic Acid
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group at the 4-position of the isoindoline (B1297411) ring is a primary site for a variety of chemical reactions, most notably esterification, amidation, and decarboxylation.
The carboxylic acid functionality of 2-ethyl-3-oxo-4-isoindolinecarboxylic acid can readily undergo esterification when treated with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.comchemguide.co.ukmasterorganicchemistry.comlibretexts.org The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.comlibretexts.org The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the corresponding ester. masterorganicchemistry.com
Similarly, amidation can be achieved by reacting the carboxylic acid with an amine. organic-chemistry.orgmdpi.comresearchgate.net Direct conversion of a carboxylic acid to an amide by reaction with an amine is possible but often requires high temperatures. mdpi.com More commonly, activating agents are used to facilitate the reaction under milder conditions. organic-chemistry.orgresearchgate.net Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be employed to form an activated intermediate that is more susceptible to nucleophilic attack by the amine. organic-chemistry.org Another approach involves the use of borate (B1201080) reagents like tris(2,2,2-trifluoroethyl) borate, which has been shown to be effective for the direct amidation of a variety of carboxylic acids. organic-chemistry.org
Table 1: Representative Esterification and Amidation Reactions
| Reactant | Reagent(s) | Product | Reaction Type |
| This compound | Methanol, H₂SO₄ (cat.) | Methyl 2-ethyl-3-oxo-4-isoindolinecarboxylate | Fischer Esterification |
| This compound | Benzylamine, DCC, DMAP | N-Benzyl-2-ethyl-3-oxo-4-isoindolinecarboxamide | Amidation |
| This compound | Ammonia, Heat | 2-Ethyl-3-oxo-4-isoindolinecarboxamide | Thermal Amidation |
The presence of a 3-oxo group makes this compound a β-keto acid derivative. Such compounds are known to undergo decarboxylation upon heating, a reaction that involves the loss of carbon dioxide. youtube.comlibretexts.orgorganic-chemistry.org The mechanism of decarboxylation for β-keto acids typically proceeds through a cyclic, six-membered transition state. youtube.com The carboxylic acid proton is transferred to the carbonyl oxygen, while the C-C bond between the carboxyl group and the α-carbon breaks, leading to the formation of an enol intermediate and carbon dioxide. youtube.com This enol intermediate then tautomerizes to the more stable keto form. In the case of this compound, decarboxylation would lead to the formation of 2-ethylisoindolin-3-one. The reaction can be facilitated in both acidic and basic conditions. youtube.com A patent describes a method for the decarboxylation of heterocyclic carboxylic acid compounds using an organic acid catalyst in an aprotic polar solvent like N,N-dimethylformamide (DMF) at elevated temperatures. google.com
Reactivity of the 3-oxo Group and Isoindolinone Ring System
The 3-oxo group and the isoindolinone ring are central to the reactivity of the molecule, participating in nucleophilic and electrophilic reactions, as well as exhibiting tautomerism.
The carbonyl carbon of the 3-oxo group is electrophilic and susceptible to attack by nucleophiles. msu.edulibretexts.orgyoutube.com This reactivity is fundamental to many organic reactions. google.com Strong nucleophiles, such as Grignard reagents or organolithium compounds, can add to the carbonyl group, leading to the formation of a tertiary alcohol after workup. The reaction proceeds through a tetrahedral intermediate. msu.eduyoutube.com Weaker nucleophiles can also react, often under catalytic conditions. For instance, reduction of the carbonyl group with a hydride reagent like sodium borohydride (B1222165) would yield the corresponding 3-hydroxyisoindolinone derivative. The mechanism involves the transfer of a hydride ion to the carbonyl carbon. youtube.com
This compound can exist in equilibrium with its enol tautomer, a phenomenon known as keto-enol tautomerism. libretexts.orgmasterorganicchemistry.comyoutube.comyoutube.com The keto form is generally more stable for simple ketones and aldehydes. masterorganicchemistry.com However, the stability of the enol form can be influenced by factors such as conjugation, hydrogen bonding, and aromaticity. masterorganicchemistry.comyoutube.com For the isoindolinone system, the enol form, 2-ethyl-3-hydroxy-1H-isoindol-1-one-4-carboxylic acid, possesses an extended conjugated system which could enhance its stability. The presence of the enol tautomer, even in small concentrations, can be significant as the enol is a nucleophile at the α-carbon and can react with electrophiles. masterorganicchemistry.com Studies on related 3-S-glutathionylhexanal have shown that the enol form can be predominant in certain conditions. sigmaaldrich.com
Reactivity of the Isoindoline Nitrogen Atom and Aromatic Ring
The nitrogen atom in the isoindolinone ring is part of an amide functional group. While the lone pair on the nitrogen is delocalized into the adjacent carbonyl group, making it less basic and nucleophilic than an amine, it can still undergo reactions such as N-alkylation. nih.govmdpi.com The reaction of N-unsubstituted or N-alkylated isoindolinones with alkylating agents in the presence of a base can lead to the introduction of a new substituent on the nitrogen atom. mdpi.com
N-Alkylation and Acylation Reactions
The nitrogen atom of the isoindolinone core, being part of a lactam, is generally less nucleophilic than a simple amine due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. However, under appropriate basic conditions, deprotonation can occur, forming a nucleophilic anion that can readily participate in N-alkylation and N-acylation reactions.
N-Alkylation: The introduction of alkyl groups onto the nitrogen atom can be achieved by treating the compound with a suitable base followed by an alkyl halide. The choice of base and solvent is crucial to ensure efficient deprotonation without promoting unwanted side reactions. Common bases for such transformations include sodium hydride (NaH) or potassium carbonate (K2CO3).
Table 1: Representative N-Alkylation Reactions
| Alkylating Agent | Base | Solvent | Product |
| Methyl iodide | NaH | THF | 2-Ethyl-1-methyl-3-oxo-4-isoindolinecarboxylic acid |
| Benzyl (B1604629) bromide | K2CO3 | DMF | 1-Benzyl-2-ethyl-3-oxo-4-isoindolinecarboxylic acid |
| Ethyl bromoacetate | NaH | THF | 1-(2-Ethoxy-2-oxoethyl)-2-ethyl-3-oxo-4-isoindolinecarboxylic acid |
N-Acylation: Similarly, acylation of the nitrogen atom can be accomplished by reacting the deprotonated isoindolinone with an acyl chloride or anhydride (B1165640). These reactions introduce an acyl group, further modifying the electronic and steric properties of the molecule.
Table 2: Representative N-Acylation Reactions
| Acylating Agent | Base | Solvent | Product |
| Acetyl chloride | Pyridine | DCM | 1-Acetyl-2-ethyl-3-oxo-4-isoindolinecarboxylic acid |
| Benzoyl chloride | Et3N | DCM | 1-Benzoyl-2-ethyl-3-oxo-4-isoindolinecarboxylic acid |
| Acetic anhydride | Pyridine | - | 1-Acetyl-2-ethyl-3-oxo-4-isoindolinecarboxylic acid |
Electrophilic Aromatic Substitution on the Benzo-Fused Ring
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions.
Table 3: Predicted Products of Electrophilic Aromatic Substitution
| Reaction | Reagents | Major Product |
| Nitration | HNO3, H2SO4 | 2-Ethyl-6-nitro-3-oxo-4-isoindolinecarboxylic acid |
| Bromination | Br2, FeBr3 | 6-Bromo-2-ethyl-3-oxo-4-isoindolinecarboxylic acid |
| Sulfonation | Fuming H2SO4 | 2-Ethyl-3-oxo-6-sulfo-4-isoindolinecarboxylic acid |
| Friedel-Crafts Acylation | CH3COCl, AlCl3 | 6-Acetyl-2-ethyl-3-oxo-4-isoindolinecarboxylic acid |
Oxidation and Reduction of the Isoindoline Core
The isoindolinone core possesses sites that can be susceptible to both oxidation and reduction, leading to the formation of different heterocyclic systems.
Reduction: The carbonyl group of the lactam can be reduced to a methylene (B1212753) group (CH2) using powerful reducing agents like lithium aluminum hydride (LiAlH4). This transformation would convert the this compound into the corresponding 2-ethylisoindoline-4-carboxylic acid. The carboxylic acid group would also be reduced to a primary alcohol under these conditions. Selective reduction of the lactam carbonyl in the presence of the carboxylic acid would be challenging and likely require a multi-step protection-reduction-deprotection strategy.
Table 4: Potential Reduction Products
| Reducing Agent | Product |
| LiAlH4 | (2-Ethylisoindolin-4-yl)methanol |
| BH3·THF (selective for carboxylic acid) | 2-Ethyl-4-(hydroxymethyl)isoindolin-3-one |
Mechanistic Investigations of Key Transformation Pathways
While specific mechanistic studies for reactions involving this compound are not extensively documented in the public domain, the mechanisms of its key transformations can be inferred from well-established principles of organic chemistry.
The N-alkylation and N-acylation reactions proceed via an SN2 mechanism, where the nitrogen anion acts as a nucleophile attacking the electrophilic carbon of the alkyl halide or acyl chloride.
Electrophilic aromatic substitution on the fused benzene (B151609) ring follows the general, well-documented mechanism for EAS. This involves the initial attack of the π-electrons of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate. wikipedia.orgmasterorganicchemistry.com Subsequent deprotonation by a weak base restores the aromaticity of the ring. The directing effects of the existing substituents are a key determinant of the regioselectivity of these reactions.
The reduction of the lactam carbonyl with a hydride reagent like LiAlH4 involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by coordination of the aluminum to the oxygen atom. A second hydride transfer and subsequent workup would lead to the fully reduced amine.
Derivatization Chemistry and Generation of New Scaffolds
The functional handles present in this compound make it a valuable starting material for the synthesis of a wide array of new chemical entities.
The carboxylic acid group is a prime site for derivatization. It can be converted into a variety of other functional groups, including:
Esters: through Fischer esterification with alcohols in the presence of an acid catalyst.
Amides: by coupling with primary or secondary amines using standard peptide coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). This allows for the introduction of a diverse range of substituents.
Acid chlorides: by reaction with thionyl chloride (SOCl2) or oxalyl chloride, which can then be used to form other derivatives.
Alcohols: via reduction with selective reducing agents like borane (B79455) (BH3).
The isoindolinone core itself can be a template for more complex heterocyclic systems. For example, reactions that involve the cleavage of the lactam ring or condensation at the C-1 position can lead to the formation of new ring systems.
The combination of derivatization at the carboxylic acid and modification of the isoindolinone ring allows for the generation of a large library of compounds with diverse structures and potential applications.
Computational Chemistry and Theoretical Studies on 2 Ethyl 3 Oxo 4 Isoindolinecarboxylic Acid
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations offer insights into the molecule's stability and potential interaction sites.
Density Functional Theory (DFT) is a widely used computational method for determining the optimized geometry of molecules. For 2-Ethyl-3-oxo-4-isoindolinecarboxylic acid, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311G(d,p), can be used to find the most stable conformation. researchgate.net The process involves minimizing the energy of the molecule by adjusting the positions of its atoms. This would reveal the preferred spatial orientation of the ethyl group and the carboxylic acid group relative to the isoindolinone core. Conformational analysis would identify various low-energy isomers and the rotational barriers between them.
A theoretical study on a similar compound, 2-(1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-2-oxoacetic acid, utilized DFT at the B3LYP/6-311G(d,p) level to investigate its equilibrium geometry. researchgate.net A similar approach for this compound would likely be the starting point for any computational investigation.
Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide a higher level of accuracy for electronic property predictions, albeit at a greater computational cost. These methods are crucial for obtaining precise values for properties like ionization potential and electron affinity. For molecules where experimental data is scarce, high-accuracy ab initio calculations can serve as a benchmark. For instance, a study on ethyl (2Z)-2-(2-amino-4-oxo-1,3-oxazol-5(4H)-ylidene)-3-oxo-3-phenylpropanoate employed both DFT and HF methods to calculate geometric parameters.
Molecular Orbital Analysis: HOMO-LUMO Energy Gaps and Electron Density Distribution
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions.
The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. schrodinger.com Conversely, a small gap implies that the molecule is more polarizable and reactive. researchgate.net The HOMO and LUMO energy levels for this compound can be calculated using DFT. The distribution of electron density in these orbitals would show the likely sites for nucleophilic and electrophilic attack.
Table 1: Representative Global Quantum Chemical Identifiers (Hypothetical Data)
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -2.0 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.5 | ELUMO - EHOMO |
| Ionization Potential (I) | 6.5 | -EHOMO |
| Electron Affinity (A) | 2.0 | -ELUMO |
| Electronegativity (χ) | 4.25 | (I + A) / 2 |
| Chemical Hardness (η) | 2.25 | (I - A) / 2 |
| Chemical Softness (S) | 0.22 | 1 / (2η) |
This data is hypothetical and serves as an example of what computational analysis might yield.
Prediction of Spectroscopic Properties and Correlation with Experimental Data (e.g., NMR chemical shifts, IR vibrational frequencies)
Computational methods can predict spectroscopic data, which can then be compared with experimental results to validate the computed structure.
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts have become increasingly accurate. mdpi.com By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can predict the ¹H and ¹³C NMR spectra. These predictions can aid in the assignment of experimental spectra.
Similarly, the calculation of vibrational frequencies using DFT can predict the Infrared (IR) spectrum. By analyzing the vibrational modes, each peak in the calculated spectrum can be assigned to a specific molecular motion, such as C=O stretching or N-H bending. A study on a related oxazole (B20620) derivative demonstrated the use of DFT (B3LYP and B3PW91 methods) to calculate theoretical vibrational frequencies, which were then compared with experimental FT-IR and Raman spectra.
Table 2: Hypothetical Predicted vs. Experimental Vibrational Frequencies (cm⁻¹)
| Functional Group | Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|---|---|
| C=O (Carboxylic Acid) | 1750 | ~1745 | Stretching |
| C=O (Amide) | 1680 | ~1675 | Stretching |
| C-N (Amide) | 1350 | ~1345 | Stretching |
This data is hypothetical and for illustrative purposes.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry can be used to model chemical reactions, identifying the most likely pathways and the structures of transition states. For this compound, this could involve modeling its synthesis or its participation in further chemical transformations. By calculating the energies of reactants, products, and transition states, the activation energy and reaction thermodynamics can be determined. This provides valuable insights into reaction mechanisms and kinetics.
Solvent Effects on Molecular Properties and Reactivity using Continuum and Explicit Solvent Models
The properties and reactivity of a molecule can be significantly influenced by the solvent. Computational models can account for these effects. Continuum models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. researchgate.net This approach is efficient for calculating the bulk effects of a solvent on molecular geometry and electronic properties.
Explicit solvent models involve including a number of solvent molecules in the calculation. While more computationally intensive, this method can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. For this compound, which has a carboxylic acid group capable of hydrogen bonding, an explicit solvent model in a protic solvent like water or ethanol (B145695) would be particularly insightful. A study on a quinolone derivative used the PCM model to investigate solvent effects on its UV-Vis spectra in ethanol and dioxane. researchgate.net
Synthesis and Characterization of Advanced Derivatives and Analogues
Systematic Modifications at the Carboxylic Acid Functionality
The carboxylic acid group at the 4-position of the isoindoline (B1297411) ring is a key site for derivatization, often serving as a handle to introduce various functionalities that can modulate the compound's physicochemical properties and biological activity. Common modifications include esterification and amidation, which can alter polarity, solubility, and interactions with biological targets.
Esterification: The conversion of the carboxylic acid to its corresponding esters is a fundamental transformation. This is typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or by using coupling agents. chemguide.co.uk While specific examples for 2-ethyl-3-oxo-4-isoindolinecarboxylic acid are not extensively documented in readily available literature, the general principles of esterification are well-established and broadly applicable. The choice of alcohol can introduce a wide variety of alkyl or aryl groups, thereby influencing the lipophilicity and steric bulk of the resulting ester.
Amidation: The formation of amides from the carboxylic acid is another common and important modification. This is typically carried out by activating the carboxylic acid, for example, by converting it to an acyl chloride or by using a peptide coupling reagent, followed by reaction with a primary or secondary amine. This approach allows for the introduction of a diverse array of substituents, which can significantly impact the biological activity of the resulting compounds. For instance, the synthesis of pyrazole (B372694) carboxylic acid amides has been explored in the context of developing carbonic anhydrase inhibitors. sigmaaldrich.com
| Modification Type | Reagents and Conditions | Resulting Functional Group | Potential Impact |
| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat | Ester (-COOR) | Increased lipophilicity, altered solubility and steric profile. |
| Amidation | Amine, Coupling Agent (e.g., DCC, EDC), or Acyl Halide | Amide (-CONR'R'') | Introduction of diverse substituents, potential for new hydrogen bonding interactions. |
Derivatization and Functionalization of the Oxo Group
The oxo group at the 3-position of the isoindolinone core is a ketone, which presents several opportunities for chemical modification. These modifications can lead to significant changes in the three-dimensional shape and electronic properties of the molecule.
One important transformation of the oxo group is its reduction to a hydroxyl group, which introduces a new chiral center and a hydrogen bond donor/acceptor group. The resulting 3-hydroxyisoindolinones are valuable intermediates for further synthetic elaborations. rsc.org The synthesis of 3-hydroxyisoindolinones can be achieved through various methods, including the reduction of the corresponding isoindolinones. rsc.orgresearchgate.net
Furthermore, the oxo group can undergo reactions typical of ketones, such as reactions with organometallic reagents (e.g., Grignard reagents) to introduce new carbon-carbon bonds at the C3 position, or condensation reactions with hydrazine (B178648) and its derivatives to form hydrazones. mdpi.comcrick.ac.uk These modifications can dramatically alter the molecular scaffold and are often explored in the search for new bioactive compounds.
Substitution Pattern Variations on the Isoindoline Ring System
Modification of the aromatic part of the isoindoline ring system is a key strategy for fine-tuning the electronic properties and steric profile of the molecule. Electrophilic aromatic substitution reactions, such as halogenation, nitration, and Friedel-Crafts reactions, can be used to introduce substituents at various positions on the benzene (B151609) ring. The directing effects of the existing substituents on the ring will influence the position of the incoming electrophile.
While specific examples of electrophilic substitution on this compound are not widely reported, studies on related isoindolinone systems provide insights into the expected reactivity. For instance, the development of dopamine (B1211576) D4 receptor antagonists has involved exploring the structure-activity relationships of substituted isoindoline rings. The introduction of different substituents can impact receptor binding and selectivity.
Alterations and Extensions at the 2-Ethyl Position
The synthesis of N-substituted isoindolinones is a well-established area of research, with numerous methods available to introduce diversity at this position. researchgate.net For example, in the development of inhibitors for various enzymes, the N-substituent has been systematically varied to optimize potency and selectivity. Studies on N-substituted (hexahydro)-1H-isoindole-1,3-dione derivatives have provided insights into the synthesis and characterization of such compounds. rsc.org
| Position of Modification | Type of Modification | Potential New Substituents | Synthetic Approach |
| N-2 | Alteration of Alkyl Group | Methyl, Propyl, Benzyl (B1604629), etc. | Synthesis from different primary amines |
| N-2 | Extension of Alkyl Chain | Functionalized alkyl chains | N-alkylation of precursor |
Design Principles for Novel Isoindoline Scaffolds Based on this compound
The design of novel isoindoline scaffolds based on this compound is guided by principles of medicinal chemistry, aiming to develop compounds with improved therapeutic properties. The isoindolinone core is often considered a privileged scaffold, meaning it can bind to a variety of biological targets. jocpr.comnih.gov
Structure-activity relationship (SAR) studies are central to the design process. acs.org By systematically modifying different parts of the molecule and evaluating the biological activity of the resulting derivatives, researchers can identify key structural features responsible for the desired pharmacological effect. For example, in the design of PARP inhibitors, novel isoindolinone derivatives have been synthesized and evaluated, leading to the discovery of potent inhibitors. nih.govacs.org
The design strategy often involves a modular approach, where different fragments of the molecule are optimized independently. For instance, the carboxylic acid group can be modified to improve pharmacokinetic properties, while substitutions on the aromatic ring can enhance target binding affinity and selectivity. The ultimate goal is to create novel chemical entities with a favorable balance of potency, selectivity, and drug-like properties.
Potential Applications in Materials Science and Synthetic Chemistry Non Biological Focus
Utilization as a Building Block in Multi-Step Organic Syntheses
The isoindolinone core is a prevalent motif in numerous natural products and complex organic molecules, making derivatives like 2-Ethyl-3-oxo-4-isoindolinecarboxylic acid valuable as intermediates in multi-step synthetic sequences. nih.govvapourtec.com The presence of a carboxylic acid group provides a reactive site for a variety of chemical transformations.
General synthetic strategies for isoindolinones often involve the construction of the lactam and/or the aromatic ring through methods such as C-H activation, cross-coupling reactions, and carbonylation. researchgate.net The synthesis of N-substituted isoindolinones can be achieved through the reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehyde (B143210) with primary amines. organic-chemistry.org For instance, a plausible synthesis of this compound could involve the reaction of 2-carboxybenzaldehyde with ethylamine (B1201723), followed by cyclization.
The carboxylic acid functionality of this compound can be converted into a range of other functional groups. For example, it can be transformed into esters, amides, or acid chlorides, which can then undergo further reactions. mnstate.edu This versatility allows for the incorporation of the isoindolinone scaffold into larger, more complex molecular architectures. One of the key applications of isoindolinone building blocks is in the synthesis of more elaborate heterocyclic systems. For example, isoindolinones can serve as precursors to isoquinolines and other fused-ring systems. nih.gov
A variety of synthetic methods have been developed for the functionalization of the isoindolinone core itself. For instance, the C-H bonds of the aromatic ring can be targeted for functionalization, allowing for the introduction of additional substituents. researchgate.net This enables the fine-tuning of the electronic and steric properties of the molecule, which is crucial for its application in materials science and catalysis.
The following table summarizes some general reactions that could be applied to this compound as a building block in organic synthesis.
| Reaction Type | Reagents and Conditions | Product Type |
| Esterification | Alcohol, Acid catalyst | Ester derivative |
| Amidation | Amine, Coupling agent | Amide derivative |
| Reduction | Reducing agent (e.g., LiAlH4) | Amino alcohol |
| Decarboxylation | Heat or catalyst | 2-Ethylisoindolin-1-one |
| Halogenation | Halogenating agent | Halogenated derivative |
Role as a Ligand Precursor in Coordination Chemistry and Catalysis
The isoindolinone scaffold, particularly when functionalized with coordinating groups like a carboxylic acid, can act as a ligand for a variety of metal ions. The nitrogen and oxygen atoms of the isoindolinone core, along with the carboxylate group, can chelate to a metal center, forming stable coordination complexes. researchgate.netpolimi.it The resulting metal complexes have potential applications in catalysis. researchgate.net
Isoindoline-based ligands have been shown to form complexes with a range of transition metals, including copper, nickel, and iron. researchgate.net These complexes have been investigated for their catalytic activity in various organic transformations, such as oxidation reactions. researchgate.net For example, an iron(II) complex with a bis(pyridylimino)isoindoline ligand has been shown to catalyze the oxidation of thioanisoles and benzyl (B1604629) alcohols. researchgate.net
The catalytic properties of these metal complexes can be tuned by modifying the structure of the isoindolinone ligand. The N-ethyl group in this compound can influence the steric and electronic environment around the metal center, thereby affecting the catalytic activity and selectivity. The carboxylic acid group can also play a crucial role in the catalytic cycle, for instance, by acting as a proton shuttle or by providing an additional coordination site.
The table below provides examples of metal complexes that could be formed with ligands derived from isoindolinone carboxylic acids and their potential catalytic applications.
| Metal Ion | Ligand Type | Potential Catalytic Application |
| Copper(II) | Isoindolinone carboxylate | Oxidation reactions, Atom transfer radical polymerization |
| Nickel(II) | Isoindolinone carboxylate | Cross-coupling reactions, Electrocatalysis |
| Iron(II/III) | Isoindolinone carboxylate | Oxidation of alcohols and sulfides |
| Rhodium(II) | Isoindolinone carboxylate | C-H activation, Cyclopropanation |
| Palladium(II) | Isoindolinone carboxylate | Cross-coupling reactions, Carbonylation |
Integration into Functional Organic Materials (e.g., Dyes, Pigments, Electronic Materials)
The isoindolinone core is a known chromophore, and many isoindolinone derivatives exhibit interesting photophysical properties, making them suitable for applications as dyes and pigments. nih.govresearchgate.netkremerpigments.com The extended π-system of the isoindolinone scaffold can be further modified by introducing electron-donating or electron-withdrawing groups to tune the absorption and emission properties. The carboxylic acid group in this compound can be used to anchor the molecule to a surface or to improve its solubility in a particular medium.
Isoindolinone-based pigments are known for their high performance, including good lightfastness and thermal stability. researchgate.netkremerpigments.com For example, Pigment Yellow 139 is a commercially important pigment that belongs to the isoindolinone class. nih.gov The color of these pigments can range from greenish-yellow to red and brown. researchgate.net
In addition to their use as colorants, isoindolinone derivatives are also being explored for their potential in electronic materials. The rigid and planar structure of the isoindolinone core can facilitate π-π stacking, which is important for charge transport in organic electronic devices. The ability to functionalize the isoindolinone scaffold at various positions allows for the design of molecules with specific electronic properties. For instance, the introduction of suitable substituents could lead to materials with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).
The following table summarizes the potential applications of functional materials derived from isoindolinone carboxylic acids.
| Material Type | Key Structural Features | Potential Application |
| Dyes | Extended π-conjugation, Electron-donating/withdrawing groups | Textile dyeing, Printing inks |
| Pigments | Crystalline structure, High lightfastness and thermal stability | Paints, Plastics, Coatings |
| Electronic Materials | Planar structure, π-π stacking | OLEDs, OPVs, OFETs |
Precursor for Advanced Polymer Architectures (Focus on Chemical Incorporation)
The carboxylic acid functionality of this compound makes it a valuable monomer for the synthesis of advanced polymer architectures. Carboxylic acids can be readily converted into a variety of polymerizable derivatives, such as esters and amides, which can then be used in different polymerization techniques. For instance, the carboxylic acid can be reacted with a diol to form a polyester, or with a diamine to form a polyamide.
The incorporation of the rigid isoindolinone scaffold into a polymer backbone can impart unique properties to the resulting material. For example, it can enhance the thermal stability and mechanical strength of the polymer. The planarity of the isoindolinone unit can also influence the morphology and ordering of the polymer chains, which can be beneficial for applications in areas such as liquid crystals or separation membranes.
Furthermore, the isoindolinone core can be designed to be responsive to external stimuli, such as light or pH. rsc.org By incorporating such a responsive unit into a polymer, it is possible to create "smart" materials that can change their properties in a controlled manner. For example, a polymer containing a photo-switchable isoindolinone unit could be used in applications such as data storage or drug delivery.
The table below lists some of the polymer architectures that could be synthesized using this compound as a precursor.
| Polymerization Method | Co-monomer | Resulting Polymer Architecture |
| Polycondensation | Diol | Polyester with isoindolinone units in the backbone |
| Polycondensation | Diamine | Polyamide with isoindolinone units in the backbone |
| Ring-opening polymerization | Epoxide | Polyester with pendant isoindolinone groups |
| Radical polymerization | Acrylate or Styrene | Copolymer with isoindolinone side chains |
Applications in Analytical Detection and Reagents (Non-Biological Sensing)
The unique chemical structure of this compound suggests its potential use in analytical detection and as a reagent for non-biological sensing applications. The isoindolinone core can act as a fluorophore or a chromophore, and its photophysical properties may change upon binding to a specific analyte. This change in optical properties can be used as a signal for the detection of the analyte.
The carboxylic acid group can be used to immobilize the molecule onto a solid support, such as a sensor chip or a nanoparticle. This would allow for the development of solid-state sensors for the detection of various chemical species. The selectivity of the sensor could be tuned by modifying the structure of the isoindolinone ligand to have a specific affinity for the target analyte.
For example, the isoindolinone derivative could be designed to bind to a specific metal ion, and this binding event could be detected by a change in the fluorescence or absorption spectrum of the molecule. Alternatively, the carboxylic acid group could be used to react with a specific functional group on the analyte, leading to a detectable signal.
The following table outlines potential analytical applications of this compound and its derivatives.
| Analytical Technique | Principle of Detection | Potential Analyte |
| Fluorescence Spectroscopy | Change in fluorescence intensity or wavelength upon binding | Metal ions, Anions |
| UV-Vis Spectroscopy | Change in absorption spectrum upon binding or reaction | pH, Specific functional groups |
| Colorimetric Sensing | Visible color change upon interaction with the analyte | Metal ions, pH |
| Chemical Sensors | Immobilization on a solid support for selective detection | Gases, Volatile organic compounds |
Future Directions and Challenges in the Research of 2 Ethyl 3 Oxo 4 Isoindolinecarboxylic Acid
Development of More Sustainable and Atom-Economical Synthetic Routes
Currently, detailed and optimized synthetic routes for 2-Ethyl-3-oxo-4-isoindolinecarboxylic acid are not extensively published in peer-reviewed literature. The development of sustainable and atom-economical synthetic pathways presents a primary and crucial area for future research. Key objectives would include:
Green Chemistry Approaches: Investigating the use of environmentally benign solvents, reducing the number of synthetic steps (process intensification), and minimizing waste generation.
Renewable Starting Materials: Research into the feasibility of synthesizing the isoindoline (B1297411) scaffold from renewable feedstocks would represent a significant advancement in sustainability.
A comparative analysis of potential synthetic strategies is presented in the table below, highlighting the goals for future development.
| Synthetic Strategy | Current Potential Approach (Hypothetical) | Future Goal | Key Advantages of Future Goal |
| Solvent Use | Use of traditional organic solvents (e.g., DMF, Toluene) | Water, supercritical CO2, or solvent-free conditions | Reduced environmental impact, lower cost, improved safety |
| Catalysis | Stoichiometric reagents | Catalytic amounts of reusable catalysts | Higher efficiency, lower waste, cost-effectiveness |
| Atom Economy | Multi-step synthesis with protection/deprotection | Convergent synthesis, one-pot reactions | Maximization of incorporated atoms, waste reduction |
Exploration of Novel Reactivity Patterns and Unconventional Transformations
The reactivity of the this compound core structure is not well-documented. Future research should focus on exploring its chemical behavior to unlock new synthetic possibilities. This could involve:
Functional Group Interconversion: Systematic studies on the reactivity of the carboxylic acid and the lactam ring to understand how they can be modified to create new derivatives.
C-H Activation: Investigating modern C-H activation techniques on the aromatic ring to introduce new functional groups without the need for pre-functionalized starting materials. This represents a highly atom-economical approach to diversification.
Photoredox and Electrochemical Methods: The application of these modern synthetic methods could reveal novel and unconventional transformations that are not accessible through traditional thermal reactions.
Advances in Computational Modeling for Predictive Chemistry and Material Design
Computational chemistry offers a powerful tool for accelerating research and reducing experimental costs. For this compound, computational studies could provide valuable insights into:
Reaction Mechanism and Selectivity: Using Density Functional Theory (DFT) to model potential reaction pathways and predict the most likely outcomes, guiding experimental design.
Prediction of Physicochemical Properties: Quantitative Structure-Property Relationship (QSPR) models could be developed to predict properties such as solubility, stability, and electronic characteristics of potential derivatives.
Material Design: Computational screening could identify potential applications by simulating the interaction of the molecule with other materials or biological targets, although the latter falls outside the scope of non-biological applications.
Discovery of Unconventional Non-Biological Applications in Emerging Technologies
While many isoindoline derivatives are explored for biological activity, there is a significant opportunity to investigate the non-biological applications of this compound. Potential areas of exploration include:
Organic Electronics: The isoindoline core is a component in some organic semiconductors and dyes. Research could focus on evaluating this molecule's potential as a building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as a component in functional polymers.
Coordination Chemistry: The carboxylic acid and amide functionalities make it a potential ligand for metal ions. The resulting metal-organic frameworks (MOFs) or coordination polymers could have applications in gas storage, catalysis, or sensing.
Advanced Materials: Incorporation of this molecule into larger polymeric structures could lead to the development of new materials with unique thermal or mechanical properties.
Overcoming Challenges in Scalable Synthesis and Large-Scale Characterization
A significant hurdle for the practical application of any novel compound is the ability to produce it on a large scale in a cost-effective and reproducible manner. For this compound, the challenges that need to be addressed include:
Process Optimization: Developing a robust and scalable synthetic process that minimizes the use of hazardous reagents and complex purification techniques like column chromatography.
Purity and Characterization: Establishing reliable analytical methods for quality control of the final product and any intermediates at a large scale. This includes ensuring isomeric purity.
Cost Analysis: A thorough techno-economic analysis of any developed synthetic route is essential to determine its commercial viability.
The table below summarizes the key challenges and potential solutions for scalable synthesis.
| Challenge | Description | Potential Solution |
| Scalability of Synthesis | Laboratory-scale procedures may not be directly transferable to industrial production. | Development of flow chemistry processes; optimization of reaction conditions (temperature, pressure, concentration) for large reactors. |
| Purification | Chromatographic purification is not typically feasible for large quantities. | Development of crystallization-based purification methods; reactive extraction. |
| Analytical Consistency | Ensuring batch-to-batch consistency in purity and quality. | Implementation of robust analytical techniques (e.g., HPLC, NMR, DSC) as part of a quality assurance protocol. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Ethyl-3-oxo-4-isoindolinecarboxylic acid, and what are the critical reaction parameters?
- Methodological Answer : The compound is typically synthesized via cyclization reactions. A common approach involves reacting ethyl 2-nitrophenylacetate with formaldehyde under reflux conditions, followed by acid-catalyzed ring closure. Key parameters include temperature control (70–90°C), solvent choice (e.g., ethanol or DMF), and stoichiometric ratios of precursors to minimize side products like uncyclized intermediates . Post-synthesis purification often employs column chromatography with silica gel and ethyl acetate/hexane eluents.
Q. How is this compound characterized structurally, and what analytical techniques are prioritized?
- Methodological Answer : Structural confirmation requires a combination of:
- NMR spectroscopy (¹H and ¹³C) to identify the ethyl group (δ ~1.2–1.4 ppm for CH₃), carbonyl resonances (δ ~170–180 ppm), and isoindoline ring protons.
- FT-IR to detect carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and ketone C=O vibrations (~1680–1750 cm⁻¹).
- Mass spectrometry (ESI or EI) to verify the molecular ion peak (C₁₁H₁₁NO₃, expected m/z ~205.07) .
Q. What are the typical chemical reactions exhibited by this compound, and how do reaction conditions influence product distribution?
- Methodological Answer : The compound undergoes:
- Oxidation : Using KMnO₄ or CrO₃ in acidic media to yield quinone derivatives.
- Reduction : Sodium borohydride (NaBH₄) selectively reduces the ketone to a secondary alcohol, while LiAlH₄ may over-reduce the carboxylic acid.
- Substitution : Electrophilic substitutions (e.g., nitration with HNO₃/H₂SO₄) occur at the aromatic ring, with regioselectivity influenced by the electron-withdrawing carboxylic acid group .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) are used to model:
- Electrophilic Fukui indices to identify reactive sites on the isoindoline ring.
- Transition-state energies for proposed reactions (e.g., cycloadditions).
- Solvent effects via COSMO-RS to optimize reaction conditions . Validation requires cross-referencing with experimental kinetic data.
Q. What strategies optimize the yield of this compound derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Parallel synthesis : Use automated reactors to vary substituents (e.g., alkyl/aryl groups at the 2-position) under controlled conditions.
- Microwave-assisted synthesis : Accelerate cyclization steps (e.g., 30 minutes at 120°C vs. 6 hours conventional heating).
- High-throughput screening : Employ LC-MS to rapidly identify high-purity derivatives for biological testing .
Q. How do researchers evaluate the bioactivity of this compound, particularly its mechanism in antimicrobial or anticancer assays?
- Methodological Answer :
- Antimicrobial assays : Conduct broth microdilution (MIC/MBC) against Gram-positive/negative strains, with controls (e.g., ampicillin).
- Anticancer screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values to cisplatin.
- Mechanistic studies : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with bacterial topoisomerase II or human kinase targets .
Q. What are the challenges in resolving contradictory data on the compound’s reactivity or bioactivity across studies?
- Methodological Answer : Contradictions often arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
